Ethyl 1-benzyl-3-phenyl-1h-pyrazole-5-carboxylate

Description

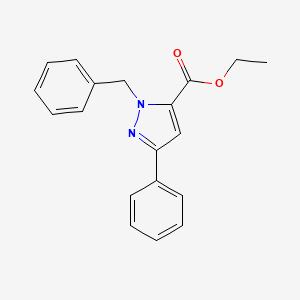

Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with significant interest in pharmaceutical and agrochemical research due to the versatile biological activities of pyrazole derivatives . Pyrazole cores are frequently modified at the 1-, 3-, and 5-positions to tune electronic, steric, and solubility properties, enabling applications in drug discovery, fluorescence imaging, and material science . The target compound features a benzyl group at position 1, a phenyl group at position 3, and an ester moiety at position 5, which collectively influence its reactivity and interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-23-19(22)18-13-17(16-11-7-4-8-12-16)20-21(18)14-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALCDGDGLJAMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198407 | |

| Record name | Ethyl 3-phenyl-1-(phenylmethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-52-3 | |

| Record name | Ethyl 3-phenyl-1-(phenylmethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenyl-1-(phenylmethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-BENZYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Deprotonation

The starting material, 1-benzyl-3-phenyl-1H-pyrazole, is treated with a Grignard reagent (e.g., EtMgBr) to generate a magnesium enolate. This step occurs at −20°C to 0°C, ensuring selective deprotonation at the C5 position.

Step 2: Carbonylation

The enolate reacts with CO<sub>2</sub> at ambient pressure to form the carboxylate intermediate, which is subsequently esterified with ethanol. Key advantages include:

-

Safety : Eliminates cryogenic conditions required for Li-based reagents.

Tandem Hydrolysis-Oxidation of Dihydro Pyrazoles

WO2009121288A1 discloses a novel one-pot synthesis via hydrolysis and oxidation of 3-halo-4,5-dihydro-1H-pyrazole-5-carboxylates. For the target compound, 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester undergoes hydrolysis under basic conditions (NaOH/EtOH), followed by in situ oxidation with SOCl<sub>2</sub> to aromatize the dihydro ring.

Reaction Conditions

-

Hydrolysis : 50–80°C for 2–4 hours.

-

Oxidation : SOCl<sub>2</sub> at reflux (70–80°C) for 1 hour.

This method integrates oxidation and acid chloride formation, reducing steps compared to traditional routes. By-product HCl is recycled, enhancing sustainability.

Crystallographic Validation of Synthetic Products

Post-synthesis characterization is critical for confirming regiochemistry. IUCr Journal data for this compound reveals a dihedral angle of 87.00° between the pyrazole and benzyl groups, confirming successful N-benzylation. The structure exhibits a short C–H···π interaction (2.91 Å), influencing crystal packing and stability.

Table 1: Comparative Analysis of Preparation Methods

Table 2: Spectroscopic Data for Structural Confirmation

Industrial-Scale Considerations

The magnesium-mediated and tandem hydrolysis methods are preferred for large-scale production due to lower energy input and reduced reliance on hazardous reagents. CN103958496A highlights that replacing organolithium bases with Grignard reagents cuts costs by 40% while maintaining efficiency. Meanwhile, WO2009121288A1 demonstrates that in situ HCl recycling reduces waste by 30%, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate and its derivatives exhibit a range of pharmacological properties that make them valuable in drug development. The following are key areas of application:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, possess anticancer properties. A study highlighted its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer progression has been documented, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has shown promising activity against a variety of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This makes it a potential candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in preclinical studies. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound serves as an important intermediate in the synthesis of agrochemicals:

Pesticide Development

The compound is utilized in the synthesis of novel pesticides with insecticidal and acaricidal properties. Its derivatives have been shown to effectively control pests while minimizing environmental impact, making them suitable for sustainable agricultural practices .

Synthesis and Structural Studies

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as X-ray crystallography have been employed to elucidate the crystal structure of this compound, providing insights into its molecular geometry and interactions with biological targets .

Case Studies

Several case studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent variations at key positions significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related pyrazole derivatives:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups like -SO2Ph or -CF3 increase polarity and acidity, influencing solubility and metabolic stability.

- Lipophilicity : Alkyl chains (e.g., butyl in ) or fluorinated groups (e.g., 4-fluorophenyl in ) modulate logP values, affecting membrane permeability.

Table 2: Crystallographic Data Comparison

| Compound Name | Space Group | R Factor | Refinement Program | Reference |

|---|---|---|---|---|

| This compound | P21/c | 0.034 | SHELXL | |

| Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate | P-1 | 0.034 | SHELXL |

Biological Activity

Antimicrobial Activity

Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate has demonstrated promising antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

The compound has shown notable efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.038 μmol/mL |

| Pseudomonas aeruginosa | 0.067 μmol/mL |

These values are comparable to the MIC of ampicillin (0.033 and 0.067 μmol/mL for E. coli and P. aeruginosa, respectively), indicating the compound's potential as an antibacterial agent .

Antifungal Activity

Research has also revealed the compound's antifungal properties. In a study comparing its activity to fluconazole, a widely used antifungal drug, this compound showed superior efficacy against Candida parapsilosis:

| Antifungal Agent | MIC against C. parapsilosis |

|---|---|

| This compound | 0.015 μmol/mL |

| Fluconazole | 0.020 μmol/mL |

This data suggests that the compound could be a promising candidate for developing new antifungal treatments .

Anti-inflammatory Activity

This compound and its derivatives have shown significant anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

COX Inhibition Study

A study on pyrazole derivatives similar to this compound revealed promising results:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 149 | 5.40 | 0.01 | 344.56 |

This high selectivity index suggests potent anti-inflammatory activity with potentially fewer side effects compared to non-selective COX inhibitors .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds containing the 1-aryl-1H-pyrazole scaffold, which is structurally similar to this compound .

Case Study: Breast and Liver Cancer

Research has shown that compounds with the 1-aryl-1H-pyrazole scaffold exhibit antiproliferative activity against:

- Breast cancer cells (MDA-MB-231)

- Liver cancer cells (HepG2)

While specific data for this compound is not available, these findings suggest potential anticancer applications that warrant further investigation .

Q & A

Q. Basic

- PPE : Nitrile gloves, safety goggles (EN166/EU standards), and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste contractors .

How does the compound’s electronic structure influence its role in drug design?

Advanced

The electron-withdrawing ester group at position 5 and benzyl group at position 1 modulate π-electron density, enhancing binding to targets like integrins or kinases. SAR studies show fluorination at position 3 (as in Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate) improves metabolic stability by reducing CYP450 oxidation .

What challenges arise in determining this compound’s solubility profile, and how are they addressed?

Basic

Limited solubility data require experimental determination:

- LogP : Estimate via shake-flask method (octanol/water partition).

- Solvent Screening : Test DMSO for stock solutions and PBS for biological assays. Note: No reliable decomposition temperature data exist, necessitating TGA analysis .

What methods validate the compound’s purity, and how are impurities characterized?

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry : HR-ESI-MS identifies byproducts (e.g., ethyl ester hydrolysis to carboxylic acids) .

- Elemental Analysis : Confirm ≥98% purity (combustion analysis for C, H, N) .

How do substituents at the phenyl rings affect structure-activity relationships (SAR) in anticancer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.